molecular formula C8H8ClI B2722374 4-Chloro-2-ethyl-1-iodobenzene CAS No. 683238-56-4

4-Chloro-2-ethyl-1-iodobenzene

Cat. No. B2722374
CAS RN: 683238-56-4
M. Wt: 266.51
InChI Key: WZQVLAYUCSAADY-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-1-iodobenzene is a chemical compound with the molecular formula C8H8ClI . It is used in various chemical reactions and has a molecular weight of 266.51 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine and iodine substituents, and an ethyl group . The InChI code for this compound is 1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 .

Scientific Research Applications

Halogen Bonding in Structural Determinants

4-Chloro-2-ethyl-1-iodobenzene plays a role in studies focusing on halogen bonding, particularly in the context of structural determinants. Research by Pigge, Vangala, and Swenson (2006) explores the relative importance of C-X...O=C interactions and type-II I...I interactions in halogenated compounds, shedding light on the structural implications of halogen bonding in 4-halotriaroylbenzenes. This work highlights the compound's utility in understanding molecular interactions crucial for material science and molecular engineering (Pigge, Vangala, & Swenson, 2006).

Advances in Organic Synthesis

The compound is also significant in organic synthesis, where it is used to explore new reactions and synthetic pathways. Garve et al. (2014) describe the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, showcasing the potential of this compound derivatives in facilitating novel organic transformations. This study illustrates its application in developing new methodologies for producing complex molecules with chlorine atoms in specific positions, beneficial for pharmaceuticals and agrochemicals production (Garve, Barkawitz, Jones, & Werz, 2014).

Catalysis and Oxidative Reactions

Ochiai et al. (2005) demonstrate the iodobenzene-catalyzed alpha-acetoxylation of ketones, utilizing in situ generated hypervalent (diacyloxyiodo)benzenes. This study underscores the role of this compound and its derivatives in catalysis, particularly in oxidation reactions that are pivotal in the synthesis of fine chemicals and intermediates. The catalytic activity of such compounds provides insights into the development of more efficient and selective catalytic processes (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).

Material Science and Thin Film Formation

In material science, this compound derivatives are investigated for their role in the formation of thin films and their application in solar cells. Chen et al. (2017) explore the use of nonpolar antisolvents, including iodobenzene, to assist in forming smooth and crystalline CH3NH3PbI3 thin films. This research is pivotal for advancing solar cell technology, demonstrating how halogenated compounds can influence the nucleation and crystal growth processes critical for the development of high-efficiency photovoltaic devices (Chen et al., 2017).

Safety and Hazards

Safety data sheets indicate that chemicals of this nature can be hazardous. They may cause skin corrosion or irritation, serious eye damage, and specific target organ toxicity . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

properties

IUPAC Name

4-chloro-2-ethyl-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQVLAYUCSAADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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